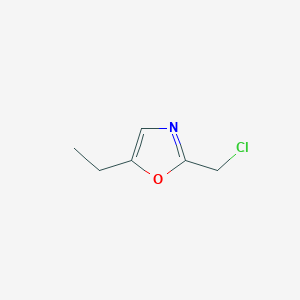
1,3-Dimethyl-piperidin-4-ylamine dihydrochloride
Vue d'ensemble
Description
1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is an organic compound with the CAS Number: 1187927-63-4 . It has a molecular weight of 201.14 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dimethyl-4-piperidinamine dihydrochloride . The InChI code is 1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H . The InChI key is YPGNKRYLHNGLKX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is a white solid . It has a molecular weight of 201.14 . The IUPAC name for this compound is 1,3-dimethyl-4-piperidinamine dihydrochloride . The InChI code is 1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H . The InChI key is YPGNKRYLHNGLKX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
A study by Krasnaya et al. (2009) presents the synthesis of keto-cyanines containing a piperidine ring, demonstrating a method to produce cross-conjugated ω,ω′-bis(dimethylamino) dinitriles. These compounds show significant solvatochromism, indicating their potential utility in spectroscopic applications and material science, particularly due to their sensitive response to environmental changes (Krasnaya et al., 2009).
Reversible Hydrogen Storage
Cui et al. (2008) explored substituted piperidines and octahydroindoles for their use as reversible organic hydrogen storage materials. This research suggests that structural modifications to the piperidine ring can significantly enhance the efficiency of catalytic dehydrogenation, pointing to potential applications in renewable energy storage (Cui et al., 2008).
Antioxidant Properties
The synthesis and antioxidant potency of a novel piperidin-4-one derivative were reported by Dineshkumar and Parthiban (2022). Their research indicates that certain piperidin-4-one derivatives exhibit significant antioxidant activity, suggesting their potential use in the development of new antioxidant agents (Dineshkumar & Parthiban, 2022).
Molecular Design and Spectroscopy
Reddy et al. (2013) introduced a novel molecular design incorporating spiro-piperidine units in synthetic bacteriochlorins, aimed at improving the stability and spectral properties for applications in photodynamic therapy and solar energy conversion. This approach enables the tailoring of bacteriochlorins' polarity and solubility, potentially enhancing their functionality in biomedical and energy-related applications (Reddy et al., 2013).
Synthetic Routes to Piperidine Derivatives
Holzgrabe and Heller (2003) developed a new synthetic route to AFDX-type compounds, showing affinity to the muscarinic M2 receptor. This study illustrates the versatility of piperidine derivatives in synthesizing compounds with specific receptor affinities, highlighting their potential in drug discovery and pharmacological research (Holzgrabe & Heller, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGNKRYLHNGLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)


